molecular formula C19H25N5O2S B2813803 5-((4-Ethoxyphenyl)(4-methylpiperazin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol CAS No. 869343-43-1

5-((4-Ethoxyphenyl)(4-methylpiperazin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol

Cat. No.: B2813803
CAS No.: 869343-43-1
M. Wt: 387.5
InChI Key: INDPQVWTLNIAPO-UHFFFAOYSA-N
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Description

5-((4-Ethoxyphenyl)(4-methylpiperazin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol is a complex organic compound that belongs to the class of thiazolo[3,2-b][1,2,4]triazoles. This compound is characterized by its unique structure, which includes an ethoxyphenyl group, a methylpiperazine moiety, and a thiazolo-triazole core. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-((4-Ethoxyphenyl)(4-methylpiperazin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Thiazolo[3,2-b][1,2,4]triazole Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the thiazolo-triazole ring system.

    Introduction of the Ethoxyphenyl Group: The ethoxyphenyl group is introduced through a nucleophilic substitution reaction, often using ethoxybenzene and a suitable leaving group.

    Attachment of the Methylpiperazine Moiety: The final step involves the alkylation of the thiazolo-triazole core with 4-methylpiperazine under controlled conditions to yield the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-throughput reactors, continuous flow chemistry, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the ethoxyphenyl group, leading to the formation of corresponding phenolic derivatives.

    Reduction: Reduction reactions can target the thiazolo-triazole core, potentially leading to the formation of dihydro derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

    Substitution: Nucleophiles like alkyl halides and acyl chlorides are employed under basic conditions.

Major Products

The major products formed from these reactions include phenolic derivatives, dihydro compounds, and various substituted analogs, each with potentially unique properties and applications.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it a valuable intermediate in organic synthesis.

Biology

Biologically, 5-((4-Ethoxyphenyl)(4-methylpiperazin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol is investigated for its potential pharmacological properties. It may exhibit activity against various biological targets, including enzymes and receptors, making it a candidate for drug development.

Medicine

In medicine, the compound is explored for its potential therapeutic applications. It may possess antimicrobial, anticancer, or anti-inflammatory properties, which are of significant interest in the development of new treatments.

Industry

Industrially, this compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties. It may also find applications in the production of specialty chemicals and agrochemicals.

Mechanism of Action

The mechanism of action of 5-((4-Ethoxyphenyl)(4-methylpiperazin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins involved in various biological pathways. The compound may exert its effects through:

    Inhibition of Enzymes: By binding to the active site of enzymes, it can inhibit their activity, leading to downstream effects on metabolic pathways.

    Receptor Modulation: The compound may act as an agonist or antagonist at specific receptors, altering cellular signaling and function.

    Pathway Interference: It can interfere with key biological pathways, such as those involved in cell proliferation, apoptosis, and inflammation.

Comparison with Similar Compounds

Similar Compounds

  • 5-((4-Methoxyphenyl)(4-methylpiperazin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol
  • 5-((4-Chlorophenyl)(4-methylpiperazin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol
  • 5-((4-Fluorophenyl)(4-methylpiperazin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol

Uniqueness

What sets 5-((4-Ethoxyphenyl)(4-methylpiperazin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol apart from similar compounds is the presence of the ethoxy group on the phenyl ring. This modification can significantly influence its chemical reactivity, biological activity, and overall properties, making it a unique and valuable compound for various applications.

Properties

IUPAC Name

5-[(4-ethoxyphenyl)-(4-methylpiperazin-1-yl)methyl]-2-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25N5O2S/c1-4-26-15-7-5-14(6-8-15)16(23-11-9-22(3)10-12-23)17-18(25)24-19(27-17)20-13(2)21-24/h5-8,16,25H,4,9-12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INDPQVWTLNIAPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(C2=C(N3C(=NC(=N3)C)S2)O)N4CCN(CC4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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